1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene
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Overview
Description
1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene is an aromatic compound with the molecular formula C8H7BrF2O. This compound is characterized by the presence of bromine, fluorine, methoxy, and methyl substituents on a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene can be achieved through several methods. One common approach involves the bromination of 2,4-difluoro-3-methoxy-5-methylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts and boron reagents are used.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Methoxy Group Reactions: The methoxy group can be involved in reactions such as demethylation under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various acids or bases. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene has several applications in scientific research:
Biology and Medicine: The compound may be used in the synthesis of biologically active molecules, contributing to drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene exerts its effects depends on the specific reactions it undergoes. In the context of the Suzuki-Miyaura coupling, the compound participates in a palladium-catalyzed cross-coupling reaction, where the bromine atom is replaced by a new carbon-carbon bond. The reaction involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
1-Bromo-2,4-difluoro-3-methoxy-5-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-4,5-difluoro-2-methylbenzene: This compound has similar substituents but differs in the position of the methoxy group.
1-Bromo-2-fluoro-4-methoxybenzene: This compound lacks one fluorine atom and has a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical processes.
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-methoxy-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-4-3-5(9)7(11)8(12-2)6(4)10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOJPWVWWQWMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OC)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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